N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2,6-dimethylpyrimidin-4-amine
Description
N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2,6-dimethylpyrimidin-4-amine is a synthetic compound that belongs to the class of triazole derivatives.
Properties
IUPAC Name |
N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2,6-dimethylpyrimidin-4-amine | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6/c1-9-7-13(18-10(2)17-9)16-8-14-19-20-15(11-3-4-11)21(14)12-5-6-12/h7,11-12H,3-6,8H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHLBWQMNCXHDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NCC2=NN=C(N2C3CC3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2,6-dimethylpyrimidin-4-amine typically involves the following steps:
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Formation of the Triazole Ring: : The triazole ring is formed through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative, and an appropriate electrophile. The reaction conditions often include the use of a solvent like ethanol or acetonitrile and a catalyst such as copper sulfate .
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Attachment of the Pyrimidine Moiety: : The pyrimidine ring is introduced through a nucleophilic substitution reaction. This step involves the reaction of the triazole intermediate with a pyrimidine derivative under basic conditions, typically using sodium hydride or potassium carbonate as the base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides .
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives .
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Substitution: : The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or pyrimidine rings are replaced by other nucleophiles .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a wide range of functionalized derivatives.
Scientific Research Applications
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Chemistry: : The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
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Biology: : It has shown promise as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains .
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Medicine: : Research has explored its potential as an anticancer agent, with some derivatives exhibiting cytotoxic activity against cancer cell lines .
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Industry: : The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity .
Mechanism of Action
The mechanism of action of N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
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Molecular Targets: : The compound can bind to enzymes or receptors involved in key biological processes, such as DNA synthesis or cell division .
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Pathways Involved: : By inhibiting or activating these targets, the compound can disrupt normal cellular functions, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2,6-dimethylpyrimidin-4-amine can be compared with other similar compounds, such as:
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1,2,4-Triazole Derivatives: : These compounds share the triazole ring structure and exhibit similar biological activities, including antimicrobial and anticancer properties .
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Pyrimidine Derivatives: : Compounds containing the pyrimidine ring are known for their roles in DNA synthesis and as anticancer agents .
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Thiazole Derivatives: : Thiazoles are another class of heterocyclic compounds with diverse biological activities, including antimicrobial and anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
